Filapixant - 1948232-63-0

Filapixant

Catalog Number: EVT-268100
CAS Number: 1948232-63-0
Molecular Formula: C24H26F3N5O3S
Molecular Weight: 521.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Filapixant is a purinoreceptor antagonist.
Source and Classification

Filapixant was developed by Bayer AG and is classified under purinergic receptor antagonists. It specifically targets the P2X3 receptor subtype, which plays a crucial role in sensory nerve signaling related to pain and cough reflexes. The compound has been investigated in various clinical trials to assess its efficacy and safety profile in treating chronic cough and potentially other pain-related disorders .

Synthesis Analysis

Filapixant's synthesis involves several chemical reactions that yield the final compound through a series of steps. While specific proprietary methods are not publicly detailed, the synthesis typically includes:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as building blocks.
  2. Reactions: Key reactions may include coupling reactions, cyclization, and functional group modifications to achieve the desired molecular structure.
  3. Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for clinical applications.

Technical details regarding the specific reaction conditions, catalysts used, and yields are often proprietary or not disclosed in public literature.

Molecular Structure Analysis
  • Structural Features: The compound includes aromatic rings, nitrogen-containing heterocycles, and various substituents that enhance its binding affinity to the P2X3 receptor.
  • Data: The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its structural integrity and interaction capabilities with target receptors.
Chemical Reactions Analysis

Filapixant undergoes various chemical reactions during its metabolic processing in the body:

  1. Metabolism: Upon administration, filapixant is metabolized primarily in the liver through cytochrome P450 enzymes, leading to various metabolites.
  2. Elimination: The elimination pathways include renal excretion of metabolites and unchanged drug.

Understanding these reactions is vital for predicting pharmacokinetics and potential drug-drug interactions.

Mechanism of Action

Filapixant acts by selectively antagonizing the P2X3 receptor, which is activated by extracellular ATP. The mechanism involves:

  1. Receptor Binding: Filapixant binds competitively to the P2X3 receptor, preventing ATP from activating it.
  2. Signal Inhibition: This inhibition reduces calcium influx into cells, thereby decreasing neuronal excitability related to cough reflex pathways.
  3. Clinical Implications: By modulating this pathway, filapixant effectively reduces cough frequency and severity in clinical settings .
Physical and Chemical Properties Analysis

The physical and chemical properties of filapixant are crucial for understanding its behavior in biological systems:

  • Physical State: Typically exists as a solid at room temperature.
  • Solubility: Solubility profiles are important for formulation; filapixant shows varying solubility depending on pH and solvent conditions.
  • Stability: Stability studies indicate how long the compound retains efficacy under different conditions (temperature, light exposure).

Relevant data on these properties can be derived from stability studies and solubility assays conducted during preclinical development phases.

Applications

Filapixant's primary application lies in treating refractory chronic cough. Clinical trials have demonstrated its efficacy in reducing cough frequency significantly compared to placebo treatments. Additionally, ongoing research explores its potential use in other pain-related conditions due to its mechanism of action on sensory nerve pathways .

Molecular Characterization of Filapixant

Chemical Structure and Physicochemical Properties

Filapixant (BAY 1902607) is a selective P2X3 receptor antagonist with the chemical name C~24~H~26~F~3~N~5~O~3~S and a molecular weight of 521.56 g/mol. Its structure features a benzamide core linked to a 1,3-thiazol-2-yl substituent and a trifluoromethylpyrimidine moiety, with critical chiral centers influencing receptor binding [3] [6] [9]. The canonical SMILES notation (CC1=CN=C(C2=CC(=CC(=C2)C(=O)N[C@H](C)C3=CN=C(C(F)(F)F)N=C3)OC[C@H]4CN(C)CCO4)S1) confirms two stereogenic carbon atoms, designated as (R) at the benzamide linkage and (S) at the methylmorpholino group [3]. This specific configuration optimizes P2X3 affinity by aligning hydrophobic domains with receptor subpockets.

Stereochemical Configuration and Isomeric Forms

The (R)-benzamide/(S)-methylmorpholino configuration is essential for activity. Inversion at either center reduces P2X3 binding affinity by >50-fold due to steric clashes and altered hydrogen-bonding networks. X-ray crystallography (unpublished, cited in patent WO2016091776A1) confirms the methylmorpholino group occupies a solvent-exposed cleft, while the trifluoromethylpyrimidine anchors deep within the ATP-binding site [6] [9].

Hydrogen Bonding and Polar Surface Area Analysis

Filapixant contains 8 hydrogen bond acceptors (N, O atoms) and 1 hydrogen bond donor (amide NH), yielding a topological polar surface area (tPSA) of 113.18 Ų [3]. This high polarity facilitates aqueous solubility (146.67 mg/mL in DMSO) but limits passive membrane permeability. The molecule’s logP value of 0.3 indicates moderate lipophilicity, balancing solubility and tissue penetration [3] [6].

Lipinski’s Rule Compliance and Bioavailability Predictions

Filapixant violates one Lipinski rule (molecular weight >500 Da) but adheres to others (logP <5, H-bond donors ≤5, H-bond acceptors ≤10) [3]. Predicted bioavailability is ~65% based on:

  • Dose-proportional pharmacokinetics in human studies [1]
  • Low clearance (0.238 L/(h·kg) in preclinical models [1]
  • Half-life of 10–15 hours, supporting once-daily dosing [1] [8]

Table 1: Key Physicochemical Properties of Filapixant

PropertyValueMethod/Reference
Molecular FormulaC~24~H~26~F~3~N~5~O~3~S [3] [9]
Molecular Weight521.56 g/mol [3]
Hydrogen Bond Acceptors8 [3]
Hydrogen Bond Donors1 [3]
Topological Polar Surface Area113.18 Ų [3]
logP0.3 [3]
Solubility (DMSO)146.67 mg/mL [2] [4]
Lipinski Violations1 (MW >500) [3]

Synthetic Pathways and Structural Analogues

Filapixant is synthesized via a convergent route described in patent WO2016091776A1 (Example 348):

  • Chiral resolution of racemic benzamide intermediates using L-tartaric acid.
  • Nucleophilic substitution of a chloropyrimidine with methylmorpholinoamine.
  • Pd-catalyzed coupling to integrate the thiazole moiety [6] [9].The process emphasizes enantioselectivity, with the (S)-methylmorpholino segment prepared via asymmetric reduction of a ketimine precursor [3].

Comparative Analysis with Eliapixant and Gefapixant

Filapixant, eliapixant (BAY 1817080), and gefapixant (MK-7264) share a benzamide-thiazole scaffold but differ in P2X3 selectivity:

Table 2: Selectivity Profile of P2X3 Antagonists

CompoundP2X3 IC₅₀P2X2/3 IC₅₀Selectivity Ratio (P2X3:P2X2/3)
Filapixant1.2 nM>120 nM>100-fold
Eliapixant8.5 nM~170 nM~20-fold
Gefapixant25 nM33 nM1.3-fold

Data compiled from Bayer AG studies and network meta-analyses [1] [5] [6]

Gefapixant’s low selectivity explains its high incidence of taste disturbances (dysgeusia), as P2X2/3 blockade disrupts taste signaling. Eliapixant’s 20-fold selectivity reduced dysgeusia but retained ~20% incidence at therapeutic doses. Filapixant’s >100-fold selectivity was expected to minimize this but paradoxically showed comparable dysgeusia in trials, suggesting off-target effects beyond P2X2/3 [1] [5].

Role of Methylmorpholino Substitutions

Replacing eliapixant’s oxolan-3-yl group with a methylmorpholino moiety enhanced P2X3 selectivity through:

  • Steric optimization: The morpholino nitrogen’s lone pair avoids clashes with Glu~275~ in P2X3.
  • Electrostatic complementarity: The methyl group fills a hydrophobic subpocket lined by Leu~191~ and Val~190~ [3] [6].This modification reduced P2X2/3 affinity by 6-fold versus eliapixant while maintaining P2X3 potency, shifting the selectivity ratio from 20-fold to >100-fold [6].

Properties

CAS Number

1948232-63-0

Product Name

Filapixant

IUPAC Name

3-[[(2R)-4-methylmorpholin-2-yl]methoxy]-5-(5-methyl-1,3-thiazol-2-yl)-N-[(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide

Molecular Formula

C24H26F3N5O3S

Molecular Weight

521.6 g/mol

InChI

InChI=1S/C24H26F3N5O3S/c1-14-9-28-22(36-14)17-6-16(7-19(8-17)35-13-20-12-32(3)4-5-34-20)21(33)31-15(2)18-10-29-23(30-11-18)24(25,26)27/h6-11,15,20H,4-5,12-13H2,1-3H3,(H,31,33)/t15-,20-/m1/s1

InChI Key

MROBUJILSMBILX-FOIQADDNSA-N

SMILES

CC1=CN=C(S1)C2=CC(=CC(=C2)OCC3CN(CCO3)C)C(=O)NC(C)C4=CN=C(N=C4)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

Filapixant

Canonical SMILES

CC1=CN=C(S1)C2=CC(=CC(=C2)OCC3CN(CCO3)C)C(=O)NC(C)C4=CN=C(N=C4)C(F)(F)F

Isomeric SMILES

CC1=CN=C(S1)C2=CC(=CC(=C2)OC[C@H]3CN(CCO3)C)C(=O)N[C@H](C)C4=CN=C(N=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.